molecular formula C6ClF9O B3040477 (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride CAS No. 207671-78-1

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride

Cat. No.: B3040477
CAS No.: 207671-78-1
M. Wt: 294.50 g/mol
InChI Key: PYVIQEVVGYYAJJ-UHFFFAOYSA-N
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Description

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is a fluorinated organic compound with the molecular formula C6HClF9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride typically involves the reaction of hexafluoropropene with chlorinating agents under controlled conditions. One common method is the reaction of hexafluoropropene with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce the desired acyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base such as triethylamine.

    Addition Reactions: Catalysts such as palladium or nickel may be used to facilitate the addition reactions. These reactions are often conducted under an inert atmosphere to prevent oxidation.

    Hydrolysis: The hydrolysis reaction is usually carried out in aqueous acidic or basic conditions at ambient temperature.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Addition Reactions: Various fluorinated organic compounds with extended carbon chains.

    Hydrolysis: The corresponding carboxylic acid and hydrochloric acid.

Scientific Research Applications

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the modification of biomolecules to study their structure and function. Fluorinated derivatives are often employed in NMR spectroscopy due to the distinct signals of fluorine atoms.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride involves its interaction with nucleophiles and electrophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and modify existing structures.

Comparison with Similar Compounds

Similar Compounds

    (E)-Pent-2-enoyl Chloride: A non-fluorinated analog with similar reactivity but lacking the unique properties imparted by fluorine atoms.

    Hexafluoroacetone: Another fluorinated compound used in organic synthesis, but with different reactivity and applications.

    Trifluoroacetic Anhydride: A fluorinated reagent used for acylation reactions, but with different structural and chemical properties.

Uniqueness

(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is unique due to its high fluorine content, which imparts exceptional stability, reactivity, and resistance to metabolic degradation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF9O/c7-3(17)1(8)2(9)4(10,5(11,12)13)6(14,15)16
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVIQEVVGYYAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60897493
Record name Perfluoro-4-methylpent-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207671-78-1
Record name Perfluoro-4-methylpent-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
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(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
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(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
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